![molecular formula C35H37N5O5 B10847399 c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]](/img/structure/B10847399.png)

c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

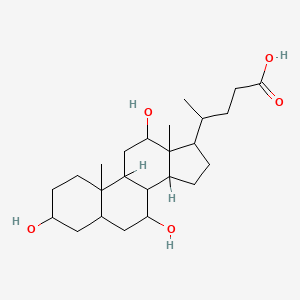

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] est un tétrapeptide cyclique composé de L-phénylalanine, de D-proline, de L-tyrosine (avec un groupe méthoxy) et de D-tryptophane. Les peptides cycliques sont connus pour leur stabilité et leur résistance à la dégradation enzymatique, ce qui les rend précieux dans diverses applications scientifiques et industrielles. Ce composé particulier présente un intérêt en raison de ses propriétés structurelles uniques et de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] implique généralement la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Les groupes protecteurs sont éliminés et le peptide est cyclisé pour former le tétrapeptide cyclique. Les conditions de réaction impliquent souvent l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : La production industrielle de peptides cycliques comme C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] peut être réalisée par SPPS à grande échelle ou par des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces méthodes assurent un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe méthoxy sur le résidu tyrosine peut être oxydé pour former un groupe hydroxyle.

Réduction : Les réactions de réduction peuvent cibler les cycles aromatiques, modifiant potentiellement les propriétés du composé.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, introduisant de nouveaux groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions douces.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C).

Substitution : Réactifs électrophiles tels que le brome ou le chlore en présence d'un catalyseur acide de Lewis.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut produire un dérivé hydroxylé, tandis que les réactions de substitution peuvent introduire des atomes d'halogène dans les cycles aromatiques .

Applications De Recherche Scientifique

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la cyclisation et la stabilité des peptides.

Biologie : Étudié pour ses effets neuroprotecteurs potentiels et sa capacité à moduler les voies cellulaires.

Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique dans le traitement des maladies neurodégénératives en raison de sa stabilité et de sa bioactivité.

Industrie : Utilisé dans le développement de matériaux à base de peptides et de systèmes d'administration de médicaments

5. Mécanisme d'action

Le mécanisme d'action de C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut moduler l'activité des enzymes et des récepteurs, influençant les processus cellulaires tels que l'apoptose et la réponse au stress oxydatif. La stabilité et la résistance à la dégradation du composé lui permettent d'exercer des effets prolongés au sein des systèmes biologiques .

Composés similaires :

Cyclo(L-Pro-L-Phe) : Connu pour ses propriétés neuroprotectrices et sa capacité à activer le récepteur gamma activé par les proliférateurs de peroxysomes (PPAR-γ).

Cyclo(L-Pro-L-Tyr) : Exhibe une activité anti-quorum sensing et des effets antibactériens potentiels.

Cyclo(L-Pro-L-Val) : Impliqué dans la promotion de la croissance des plantes par le quorum sensing

Unicité : C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] est unique en raison de la présence d'acides aminés D et L, qui confèrent des propriétés structurelles et fonctionnelles distinctes. Le groupe méthoxy sur le résidu tyrosine améliore encore sa polyvalence chimique et ses activités biologiques potentielles .

Mécanisme D'action

The mechanism of action of C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing cellular processes such as apoptosis and oxidative stress response. The compound’s stability and resistance to degradation allow it to exert prolonged effects within biological systems .

Comparaison Avec Des Composés Similaires

Cyclo(L-Pro-L-Phe): Known for its neuroprotective properties and ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).

Cyclo(L-Pro-L-Tyr): Exhibits anti-quorum sensing activity and potential antibacterial effects.

Cyclo(L-Pro-L-Val): Involved in quorum-sensing-mediated promotion of plant growth

Uniqueness: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] is unique due to the presence of both D- and L-amino acids, which confer distinct structural and functional properties. The methoxy group on the tyrosine residue further enhances its chemical versatility and potential biological activities .

Propriétés

Formule moléculaire |

C35H37N5O5 |

|---|---|

Poids moléculaire |

607.7 g/mol |

Nom IUPAC |

(3S,6R,9S,12R)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C35H37N5O5/c1-45-25-15-13-23(14-16-25)18-28-32(41)37-29(20-24-21-36-27-11-6-5-10-26(24)27)33(42)39-30(19-22-8-3-2-4-9-22)35(44)40-17-7-12-31(40)34(43)38-28/h2-6,8-11,13-16,21,28-31,36H,7,12,17-20H2,1H3,(H,37,41)(H,38,43)(H,39,42)/t28-,29+,30-,31+/m0/s1 |

Clé InChI |

UWYXKSHDABLYGG-XFBWMNOSSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |

SMILES canonique |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)

![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)

![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)

![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)

![c[L-Ala-D-pro-L-Phe-D-trp]](/img/structure/B10847360.png)

![c[L-mTyr-D-pro-L-Phe-D-trp]](/img/structure/B10847367.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)

![c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847391.png)

![c[L-Tyr-D-pro-L-Phe-D-trp]](/img/structure/B10847394.png)

![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)

![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)